3-(4-Bromo-1H-pyrazol-3-yl)piperidine

IRAK4 inhibitor Kinase selectivity Inflammation

3-(4-Bromo-1H-pyrazol-3-yl)piperidine (CAS 1784369-35-2) is a heterocyclic building block featuring a piperidine ring linked at the C-3 position of a 4-bromo-1H-pyrazole. Its molecular formula is C8H12BrN3, with a molecular weight of 230.11 g/mol and a computed XLogP3-AA of 1.1.

Molecular Formula C8H12BrN3
Molecular Weight 230.11 g/mol
Cat. No. B13124148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-1H-pyrazol-3-yl)piperidine
Molecular FormulaC8H12BrN3
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=C(C=NN2)Br
InChIInChI=1S/C8H12BrN3/c9-7-5-11-12-8(7)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,11,12)
InChIKeyRGITWBUSMWZSCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-1H-pyrazol-3-yl)piperidine: Structural and Functional Baseline for Pyrazolylpiperidine Procurement


3-(4-Bromo-1H-pyrazol-3-yl)piperidine (CAS 1784369-35-2) is a heterocyclic building block featuring a piperidine ring linked at the C-3 position of a 4-bromo-1H-pyrazole [1]. Its molecular formula is C8H12BrN3, with a molecular weight of 230.11 g/mol and a computed XLogP3-AA of 1.1 [1]. This specific substitution pattern—a bromine atom at the pyrazole 4-position and a piperidine at the 3-position—differentiates it from the more common N-1 piperidine regioisomers, which have been extensively utilized in IRAK4 and calcium channel programs [2]. The compound is recognized as a key intermediate in the synthesis of muscarinic receptor-targeted pyrazole derivatives, as detailed in foundational patent literature [3].

Procurement Risk: Why N-1 vs. C-3 Pyrazolylpiperidine Regioisomers Are Not Interchangeable


A generic substitution strategy for pyrazolylpiperidine building blocks is scientifically unsound due to the profound impact of regioisomerism on biological target engagement. The IRAK4 inhibitor program exemplifies this: pyrazole C-3 piperidines demonstrate a well-tolerated profile with nanomolar enzyme inhibition (IC50 values down to 5 nM), whereas the core scaffold's N-1 substitution predominantly dictates pharmacokinetic fate, with N-sulfonyl analogues showing good oral exposure but poor solubility, and N-alkyl piperidines exhibiting excellent solubility but reduced exposure [1]. The specific 4-bromo substituent on the 3-piperidinyl scaffold is not a passive group; it is a critical synthetic handle for further diversification via cross-coupling reactions, and its presence directly influences the electron density of the pyrazole ring, a factor known to affect binding affinity to kinases and GPCRs . Interchanging this compound with a 4-chloro, 4-fluoro, or des-bromo analog without re-validating the synthetic route and final compound activity introduces unacceptable risk, as even minor halogen substitutions have been shown to alter kinase selectivity profiles by over 100-fold [1].

Quantitative Differentiation Guide for 3-(4-Bromo-1H-pyrazol-3-yl)piperidine


IRAK4 Kinase Inhibition: Pyrazole C-3 Piperidine Scaffold Potency vs. C-2/C-4 Congeners

The pyrazole C-3 piperidine chemotype, which encompasses 3-(4-Bromo-1H-pyrazol-3-yl)piperidine, is a privileged scaffold for potent IRAK4 inhibition. While direct data for the 4-bromo derivative is not publicly disclosed, the core scaffold's performance is instructive. The original screening hit with a pyrazole C-3 piperidine exhibited an IRAK4 IC50 of 2.2 μM, which was optimized to 44 nM (compound 7) and further down to 27 nM (compound 16) with excellent selectivity (>100-fold against 99% of 111 tested kinases) [1]. This contrasts sharply with regioisomeric C-2 or C-4 linked piperidines, which were not identified as hits in the same high-throughput screen, indicating a strong positional requirement for potency [1].

IRAK4 inhibitor Kinase selectivity Inflammation

Muscarinic Receptor Activity: A Key Intermediate in a Validated Patent Route

3-(4-Bromo-1H-pyrazol-3-yl)piperidine is directly related to the core structure of patented muscarinic agents. Its reduced form, 3-(4-bromo-1H-pyrazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine, was synthesized in a 93% yield as a critical intermediate in the preparation of compounds with demonstrated utility in cognition disorders and analgesia [1]. The patent explicitly exemplifies the synthesis starting from 3-acetylpyridine, through a 3-(4-bromo-1H-pyrazol-3-yl)pyridine intermediate, which is then quaternized and reduced [1]. This establishes a clear synthetic precedence and validates the compound's role in generating pharmacologically active species.

Muscarinic receptor Cognition Analgesia

N-Type Calcium Channel Blocker Class: Potency Range for Pyrazolylpiperidines vs. Standard-of-Care

The pyrazolylpiperidine class, to which this compound belongs as a core structural analog, was developed as an orally available alternative to intrathecal ziconotide (Prialt®) for chronic pain. A representative pyrazolylpiperidine series potently inhibited heterologously expressed Cav2.2 channel currents with estimated IC50 values in the range of ~100–500 nM, and demonstrated in vivo efficacy in rat models of inflammatory and neuropathic pain [1]. This represents a significant advancement over ziconotide, which, despite being FDA-approved, has a narrow therapeutic window and requires intrathecal delivery [1]. The brominated pyrazole-piperidine core is a direct structural analogue of the optimized leads in this series.

N-type calcium channel Cav2.2 Chronic pain

Physicochemical Profile: Computed Drug-Likeness vs. N-1 Regioisomeric Piperidine Analogs

The computed physicochemical properties of 3-(4-Bromo-1H-pyrazol-3-yl)piperidine support its utility as a lead-like fragment. It has a molecular weight of 230.11 g/mol, a topological polar surface area (TPSA) of 40.7 Ų, a computed XLogP3-AA of 1.1, 2 hydrogen bond donors, and only 1 rotatable bond [1]. This contrasts with common N-1 piperidine regioisomers (e.g., 3-(4-bromopyrazol-1-yl)piperidine), which share the same molecular formula but display subtly different electronic and steric properties due to the altered connectivity, leading to different optimal binding modes in kinase pockets as evidenced by the IRAK4 crystallography studies [2]. The lower number of rotatable bonds and moderate lipophilicity suggest a favorable entropic profile for target binding.

Drug-likeness Physicochemical properties Medicinal chemistry

Synthetic Versatility: The 4-Bromo Handle for Late-Stage Diversification vs. Non-Halogenated Cores

A key differentiator is the presence of the bromine atom at the pyrazole 4-position, which is a highly versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.). This enables late-stage diversification to generate compound libraries directly from 3-(4-Bromo-1H-pyrazol-3-yl)piperidine [1]. In contrast, the des-bromo analog, 3-(1H-pyrazol-3-yl)piperidine, would require a separate, often lower-yielding, halogenation step to achieve the same level of functionalization. The patent literature explicitly uses this 4-bromo intermediate to access a variety of final compounds through subsequent modifications, highlighting its role as a multi-purpose building block [1].

Cross-coupling Building block Late-stage functionalization

Optimal Application Scenarios for 3-(4-Bromo-1H-pyrazol-3-yl)piperidine in Drug Discovery


IRAK4-Targeted Autoimmune and Inflammation Programs

This compound is ideally suited as a core fragment for initiating an IRAK4 inhibitor program. The pyrazole C-3 piperidine scaffold has been crystallographically validated to bind IRAK4, and the 4-bromo substituent provides a synthetic handle for optimizing potency and selectivity, which has been demonstrated to reach IC50 values as low as 27 nM with >100-fold selectivity against a panel of 111 kinases [1]. The scaffold has also shown in vivo efficacy in a rodent model of inflammation [1].

Muscarinic Receptor Modulator Synthesis for Neuroscience

As detailed in US Patent 5,227,394, 3-(4-bromo-1H-pyrazol-3-yl)piperidine serves as a direct precursor to 1,2,5,6-tetrahydropyridine muscarinic agents with potential applications in cognition disorders and analgesia [2]. The synthetic route from this intermediate is high-yielding (93% for the reduction step) and well-characterized, making it a reliable starting point for preclinical candidate synthesis [2].

Fragment-Based Lead Generation for Kinase and GPCR Targets

With a molecular weight of 230.11 g/mol, a TPSA of 40.7 Ų, and only 1 rotatable bond, the compound fits the profile of a high-quality fragment for screening or structure-based design [3]. Its moderate lipophilicity (XLogP3 = 1.1) and the synthetic versatility of the bromine atom make it an advantageous starting point for fragment growing and merging strategies targeting novel kinase or GPCR pockets [3].

N-Type Calcium Channel Blocker Lead Optimization for Pain

The pyrazolylpiperidine class has shown promising activity against Cav2.2 channels (IC50 ~100–500 nM) with oral bioavailability, addressing the significant limitations of the approved peptide drug ziconotide [4]. 3-(4-Bromo-1H-pyrazol-3-yl)piperidine represents a versatile, functionalized analogue for the systematic exploration of the N-1 pyrazole position to improve pharmacokinetic properties without losing potency, a critical optimization step identified in the original series [4].

Quote Request

Request a Quote for 3-(4-Bromo-1H-pyrazol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.